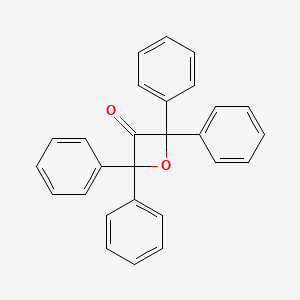

2,2,4,4-Tetraphenyloxetan-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

40112-59-2 |

|---|---|

Molekularformel |

C27H20O2 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

2,2,4,4-tetraphenyloxetan-3-one |

InChI |

InChI=1S/C27H20O2/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-27(25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI-Schlüssel |

CTQPTQOIDHWLEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2(C(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetraphenyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes. This reaction can be carried out under UV light in the presence of a photosensitizer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,4-Tetraphenyloxetan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,4,4-Tetraphenyloxetan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing into its potential use in drug development.

Industry: It is explored for applications in materials science, particularly in the development of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 2,2,4,4-Tetraphenyloxetan-3-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

The following table summarizes key differences between 2,2,4,4-Tetraphenyloxetan-3-one and analogous compounds:

Substituent Effects on Reactivity

- Steric Hindrance: The phenyl groups in this compound impose significant steric bulk, preventing ring-expansion reactions common in smaller cyclobutanones (e.g., 2,2,4,4-Tetramethyloxetan-3-one) .

- Electronic Effects : Aryl substituents stabilize intermediates via resonance, favoring decarbonylation over fragmentation. In contrast, methyl groups in 2,2,4,4-Tetramethyloxetan-3-one promote cycloelimination due to reduced steric strain .

- Solvent Dependence: Polar solvents (e.g., 2-propanol) facilitate reduction pathways in the tetraphenyl derivative, yielding 2,2,4,4-tetraphenyloxetan-3-ol, whereas non-polar matrices stabilize radical intermediates during photolysis .

Photochemical Behavior

- Tetraphenyloxetan-3-one vs. Tetraphenyloxirane : Irradiation of tetraphenyloxetan-3-one (λ = 350 nm) produces a blue-colored intermediate (λmax 610 nm) identical to that formed from tetraphenyloxirane (2b) at 254 nm, suggesting shared carbon-carbon bond cleavage mechanisms .

- Contrast with Tetramethyl Analogue : The tetramethyl derivative undergoes rapid cycloelimination in polar solvents, whereas the tetraphenyl compound’s photolysis is dominated by decarbonylation and reduction, underscoring the aryl groups’ stabilizing role .

Thermal and Chemical Stability

- Trifluoromethyl Derivatives: 3,3-Diphenyl-4,4-bis(trifluoromethyl)oxetan-2-one exhibits superior thermal stability compared to non-fluorinated oxetanones, attributed to the strong electron-withdrawing effects of CF₃ groups .

- Sulfur-Containing Analogues: Thione-substituted derivatives (e.g., 2,2,4,4-Tetramethylcyclobutane-1,3-dithione) display distinct reactivity, such as participation in thiol-exchange reactions, absent in oxetanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.